molecular formula C15H23N3O3S B6497768 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide CAS No. 953206-70-7

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide

Cat. No.: B6497768
CAS No.: 953206-70-7
M. Wt: 325.4 g/mol
InChI Key: VAPVFDIFAXHSCA-UHFFFAOYSA-N
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Description

2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide is a novel organic compound that features a thiazolopyrimidine core, which is known for its diverse biological activities. Its unique structure integrates elements of thiazole, pyrimidine, and acetamide, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide typically involves multi-step organic synthesis. Starting with readily available precursors, the process often includes cyclization reactions to form the thiazolopyrimidine core, followed by functional group modifications to introduce the acetamide and propan-2-yloxy groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to optimize yields.

Industrial production methods: While specific industrial methods for this compound may not be well-documented due to its novelty, the general approach involves scaling up the laboratory synthesis. This includes optimization of reaction parameters and conditions to ensure consistency, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the molecule.

Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation but typically involve controlled temperatures, pH levels, and solvents like ethanol or dichloromethane.

Major products: Major products from these reactions depend on the type of reaction but often include modified versions of the parent compound with different functional groups, potentially leading to new derivatives with unique properties.

Scientific Research Applications

In chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules. In biology, its unique structure may interact with various biomolecules, making it a candidate for study as a potential drug or biochemical tool. In medicine, it could be investigated for its therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Industrial applications might include its use as a precursor in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For instance, it might inhibit or activate certain enzymes, or bind to receptor sites, influencing cellular processes and resulting in biological effects.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidines and their derivatives. What sets 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]acetamide apart is its unique combination of functional groups, which may confer distinctive biological activities or chemical reactivity. Similar compounds like thiazolo[3,2-a]pyrimidine derivatives are often studied for their biological activity, but the specific substitutions and structure of this compound offer new avenues for research and application.

So there you have it: a detailed breakdown of the compound. Anything you'd like to dig deeper into or another direction for us to explore?

Properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-propan-2-yloxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-10(2)21-6-4-5-16-13(19)7-12-9-22-15-17-8-11(3)14(20)18(12)15/h8,10,12H,4-7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPVFDIFAXHSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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